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Executive Summary

The histone acetyltransferase p300 (also known as EP300 or KAT3B) has emerged as a critical
regulator of epigenetic mechanisms and a promising therapeutic target in a variety of diseases,
most notably cancer. As a transcriptional co-activator, p300 plays a pivotal role in chromatin
remodeling and gene expression by acetylating histone proteins and other transcription factors.
Its dysregulation is implicated in the pathogenesis of numerous malignancies, including
hematological cancers, prostate cancer, and colorectal cancer. This technical guide provides an
in-depth overview of p300's function, its validation as a therapeutic target, and the
methodologies employed in the discovery and characterization of its inhibitors. We present
guantitative data on key p300 inhibitors, detailed experimental protocols for target validation,
and visual representations of the core signaling pathways in which p300 is a key player.

p300: A Master Regulator of the Epigenome

p300 and its close homolog, CREB-binding protein (CBP), are histone acetyltransferases
(HATSs) that function as transcriptional co-activators.[1][2] They acetylate lysine residues on
histones, which neutralizes their positive charge, leading to a more relaxed chromatin structure
that is permissive for transcription.[2] Beyond histone modification, p300 also acetylates a wide
array of non-histone proteins, including transcription factors like p53, thereby modulating their
activity, stability, and localization.[3] This multifaceted regulatory role places p300 at the nexus
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of numerous cellular processes, including cell cycle progression, differentiation, DNA repair,
and apoptosis.[3]

The aberrant activity of p300 is a hallmark of various cancers. It can be overexpressed or
mutated, leading to the dysregulation of oncogenic signaling pathways. For instance, p300 is
known to co-activate the androgen receptor (AR) in prostate cancer, contributing to disease
progression and resistance to therapy.

Quantitative Analysis of p300 Inhibitors

The development of potent and selective p300 inhibitors is a key focus in epigenetic drug
discovery. These small molecules offer a means to pharmacologically probe p300 function and
represent a promising avenue for therapeutic intervention. Below is a summary of key
quantitative data for prominent p300 inhibitors.
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Experimental Protocols for p300 Target Validation

Validating p300 as a therapeutic target and characterizing its inhibitors requires a suite of
robust biochemical and cellular assays. Here, we provide detailed methodologies for key
experiments.

TR-FRET Assay for p300 HAT Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and
homogeneous assay format ideal for high-throughput screening of enzyme inhibitors. This
protocol outlines a TR-FRET assay to measure the histone acetyltransferase (HAT) activity of
p300.

Principle: The assay measures the acetylation of a biotinylated histone H3 peptide by p300. A
terbium-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a
streptavidin-conjugated fluorophore serves as the acceptor. When the histone peptide is
acetylated, the antibody binds, bringing the donor and acceptor into close proximity and
generating a FRET signal.

Materials:

Recombinant p300 enzyme

Biotinylated histone H3 peptide substrate (e.g., H3K27)

Acetyl-CoA

Terbium-labeled anti-acetyl-lysine antibody

Streptavidin-conjugated acceptor fluorophore (e.g., d2)
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e Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 1 mM DTT, 0.1 mg/mL BSA)
o 384-well low-volume microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.
e In a 384-well plate, add 2 pL of the compound dilution.

e Add 4 pL of a solution containing the p300 enzyme and the biotinylated histone H3 peptide in
assay buffer.

« Initiate the enzymatic reaction by adding 4 uL of acetyl-CoA solution in assay buffer.
 Incubate the plate at 30°C for 60 minutes.

o Stop the reaction by adding 5 pL of a detection mixture containing the terbium-labeled
antibody and the streptavidin-conjugated acceptor in a suitable detection buffer.

 Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

» Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two
wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

o Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the 1C50
values for the test compounds.

TR-FRET Assay Workflow
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TR-FRET Assay Workflow for p300 HAT Activity
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AlphaLISA Assay for p300 Protein-Protein Interactions

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based
assay technology that is well-suited for studying protein-protein interactions (PPIs) in a high-
throughput format.

Principle: This assay measures the interaction between p300 and a binding partner (e.g., a
transcription factor). One protein is tagged (e.g., with biotin) and binds to streptavidin-coated
Donor beads. The other protein is recognized by an antibody conjugated to Acceptor beads.
When the two proteins interact, the Donor and Acceptor beads are brought into close proximity,
leading to the generation of a chemiluminescent signal.

Materials:

Recombinant p300 protein

Biotinylated binding partner protein

Streptavidin-coated Donor beads

Antibody specific to p300 conjugated to AlphaLISA Acceptor beads

Assay buffer (e.g., PBS with 0.1% BSA)

384-well low-volume microplates

Procedure:

o Prepare serial dilutions of the test compound in DMSO.

e In a 384-well plate, add 2 pL of the compound dilution.

e Add 4 pL of a solution containing the p300 protein and the biotinylated binding partner in
assay buffer.

¢ Incubate at room temperature for 30 minutes to allow for protein-protein interaction.
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e Add 4 pL of a mixture of Streptavidin-coated Donor beads and anti-p300 Acceptor beads in
assay buffer.

 Incubate the plate in the dark at room temperature for 60 minutes.
» Read the plate on an AlphaLISA-compatible plate reader.

o Analyze the data to determine the effect of the compounds on the protein-protein interaction.

AlphaLISA Assay Workflow
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AlphaLISA Assay Workflow for PPIs

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in
a cellular context.

Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA
experiment, cells are treated with a compound and then subjected to a temperature gradient.
The amount of soluble target protein remaining at each temperature is then quantified, typically
by Western blotting. A shift in the melting curve of the target protein in the presence of the
compound indicates target engagement.

Materials:
e Cultured cells expressing p300

e Test compound
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Cell lysis buffer (with protease and phosphatase inhibitors)

Equipment for heating cell lysates (e.g., PCR thermocycler)

SDS-PAGE and Western blotting reagents

Anti-p300 antibody

Procedure:

Culture cells to the desired confluency.

Treat the cells with the test compound or vehicle control for a specified time.

Harvest the cells and resuspend them in lysis buffer.

Aliquot the cell lysate into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by
cooling to room temperature.

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

Collect the supernatant containing the soluble proteins.

Analyze the amount of soluble p300 in each sample by Western blotting using an anti-p300
antibody.

Quantify the band intensities and plot the fraction of soluble p300 as a function of
temperature to generate melting curves.

Compare the melting curves of the compound-treated and vehicle-treated samples to
determine the thermal shift.
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CETSA Workflow for Target Engagement

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/product/b3028336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

p300 in Key Signaling Pathways

p300's role as a transcriptional co-activator places it at the heart of several critical signaling
pathways implicated in cancer. Understanding these pathways is crucial for elucidating the
mechanism of action of p300 inhibitors.

TGF-B Signaling Pathway

The Transforming Growth Factor-beta (TGF-3) pathway regulates a wide range of cellular
processes, including proliferation, differentiation, and apoptosis. p300 is a key co-activator for
Smad transcription factors, the central mediators of TGF-[3 signaling.
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p300 in TGF-B Signaling

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b3028336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Whnt/B-catenin Signaling Pathway

The Wnt/B-catenin pathway is fundamental to embryonic development and tissue homeostasis,
and its aberrant activation is a common driver of cancer, particularly colorectal cancer. p300
acts as a co-activator for 3-catenin, enhancing the transcription of Wnt target genes.
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p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cellular response to DNA damage,
inducing cell cycle arrest or apoptosis. p300 plays a dual role in the p53 pathway, both
acetylating p53 to enhance its transcriptional activity and acting as a transcriptional co-activator
for p53 target genes.
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Conclusion and Future Directions
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The validation of p300 as a therapeutic target has opened up new frontiers in epigenetic drug
discovery. The development of potent and selective inhibitors has provided invaluable tools to
dissect the complex biology of p300 and has shown significant promise in preclinical and early
clinical studies. The technical guide presented here offers a comprehensive resource for
researchers in this field, summarizing key data, providing detailed experimental methodologies,
and illustrating the intricate signaling networks in which p300 operates. Future research will
likely focus on the development of next-generation p300 inhibitors with improved selectivity and
pharmacokinetic properties, the identification of predictive biomarkers for patient stratification,
and the exploration of combination therapies to overcome resistance and enhance therapeutic
efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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